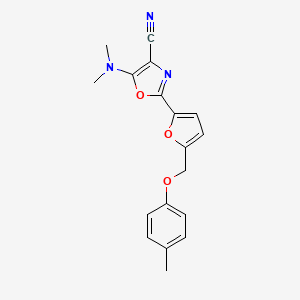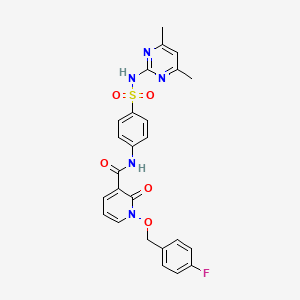
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H22FN5O5S and its molecular weight is 523.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescence Binding with Bovine Serum Albumin
Researchers synthesized novel p-hydroxycinnamic acid amides, including derivatives structurally related to N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide, to investigate their interactions with bovine serum albumin (BSA). This study aimed to understand the binding characteristics and conformational changes in BSA upon interaction with these compounds. It provided insights into the molecular interactions and potential biomedical applications of these compounds, especially in understanding protein-ligand interactions (Fa-Yan Meng, Jin-Mei Zhu, Anran Zhao, Sheng-Rong Yu, & Cui-wu Lin, 2012).
Synthesis and Antimicrobial Activity
Another research focus has been the synthesis of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts, showcasing the compound's role in developing antimicrobial agents. These compounds were synthesized and their antimicrobial activities studied, highlighting the potential of such derivatives in antimicrobial applications (V. L. Gein, O. V. Bobrovskaya, E. Mashkina, V. Novikova, R. Makhmudov, A. Yankin, S. Danilov, E. A. Hvolis, V. D. Belonogova, & D. K. Gulyaev, 2020).
Synthesis and Biological Activity
The compound's derivatives have been synthesized to explore their biological activities, including analgesic and anti-inflammatory properties. This research sheds light on the chemical modifications that influence the biological activities of these compounds, providing a basis for the development of new therapeutic agents (V. L. Gein, O. V. Bobrovskaya, M. Dmitriev, R. Makhmudov, & V. D. Belonogova, 2018).
Preparation and Characterization of New Polyimides
The synthesis of new polyimides derived from diamines containing sulfone and oxyethylene units, utilizing monomers such as N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide, has been explored. This research focuses on developing new materials with potential applications in the polymer industry, highlighting the versatility of such compounds in materials science (D. Liaw, Been-Yang Liaw, & Kuo-Liang Su, 1999).
Eigenschaften
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O5S/c1-16-14-17(2)28-25(27-16)30-37(34,35)21-11-9-20(10-12-21)29-23(32)22-4-3-13-31(24(22)33)36-15-18-5-7-19(26)8-6-18/h3-14H,15H2,1-2H3,(H,29,32)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMBPBVIFXRTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2854158.png)

![1-(4-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)-N-methylpiperidine-4-carboxamide](/img/structure/B2854163.png)
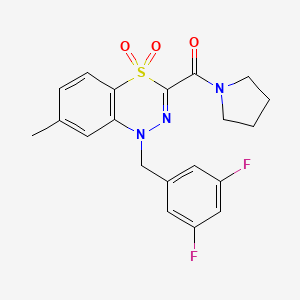

![(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2854166.png)

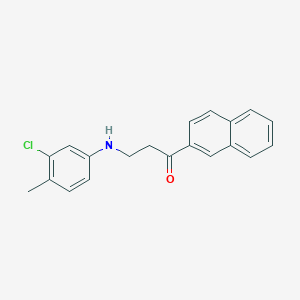
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2854169.png)
![2-(7-benzyl-2-isopropyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2854172.png)
![9,9-Dimethyl-2,8-dioxadispiro[2.2.46.23]dodecane](/img/structure/B2854174.png)
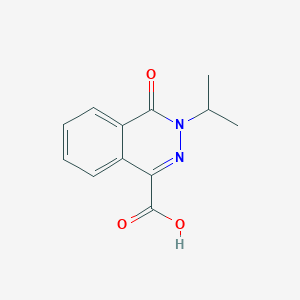
![2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2854178.png)
